molecular formula C16H15ClN2O B2508236 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 431931-41-8

1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B2508236
CAS No.: 431931-41-8
M. Wt: 286.76
InChI Key: OMWUTNBNZBOBHS-UHFFFAOYSA-N
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Description

1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is an organic compound with the molecular formula C15H13ClN2O It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-aminobenzyl alcohol attacks the electrophilic carbon of 2-chlorobenzyl chloride, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
  • 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
  • 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-thiol

Uniqueness

1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a chlorophenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol , also known by its CAS number (not explicitly provided in the search results), belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClN2OC_{15}H_{13}ClN_2O, with a molecular weight of approximately 272.73 g/mol. The presence of a chlorophenyl group and a benzodiazole moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Benzodiazole derivatives have been explored for their anticancer activities. A study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cell proliferation and survival could be pivotal in cancer therapy.

Neuroprotective Effects

Benzodiazoles are also noted for neuroprotective effects in preclinical studies. They may exert these effects by inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
  • Receptor Modulation : Interactions with neurotransmitter receptors (e.g., GABA receptors) may account for some neuroactive properties.

Case Studies

Several case studies highlight the therapeutic potential of benzodiazole derivatives:

  • Antimicrobial Efficacy : A study conducted on a series of benzodiazole derivatives reported that modifications to the chlorophenyl group enhanced antimicrobial activity against resistant strains.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that certain benzodiazole derivatives led to a significant reduction in cell viability, suggesting potential for development into anticancer agents.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of benzodiazole derivatives reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease.

Data Tables

Property Value
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli
IC50 (Anticancer Activity)Varies by structure
Neuroprotective EffectsReduced neuroinflammation in models

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWUTNBNZBOBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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